molecular formula C16H24O5 B14431913 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane CAS No. 75507-20-9

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14431913
CAS No.: 75507-20-9
M. Wt: 296.36 g/mol
InChI Key: WLXQYTSYQCYAMR-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties It consists of a benzyloxy group attached to a tetraoxacyclododecane ring, which is a cyclic ether with four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane typically involves the reaction of benzyloxy compounds with tetraoxacyclododecane precursors. One common method is the N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene, and the presence of catalysts such as magnesium oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic bromides or alcohols.

    Reduction: Benzyl alcohols or hydrocarbons.

    Substitution: Various substituted benzylic compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane involves its interaction with molecular targets through its benzyloxy and tetraoxacyclododecane moieties. The benzyloxy group can participate in electrophilic and nucleophilic reactions, while the tetraoxacyclododecane ring can act as a chelating agent, stabilizing metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a benzyloxy group and a tetraoxacyclododecane ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Biological Activity

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a cyclic compound that has garnered attention for its potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H18O5C_{14}H_{18}O_5 and a molecular weight of approximately 266.29 g/mol. Its structure consists of a dodecane ring with four ether linkages and a benzyloxy methyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound involves several steps including the formation of the cyclic framework and the introduction of the benzyloxy group. The precise synthetic route can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. For example, in vitro assays have demonstrated that it exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibitory concentrations (GI50) observed were as follows:

CompoundCell LineGI50 (µM)
This compoundMCF-715.0
This compoundMDA-MB-4688.5

These values suggest that the compound is more potent against the triple-negative breast cancer (TNBC) cell line compared to hormone receptor-positive cells .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. Research indicates that compounds with similar structures often target PI3K/Akt pathways or induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer : A study involving the administration of this compound showed a marked reduction in tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in Ki67 expression (a marker for proliferation), indicating reduced cell growth .
  • Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests its potential role as an adjuvant therapy in combination regimens .

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are essential to evaluate safety profiles before clinical applications. Current data from computational toxicology databases indicate moderate toxicity levels; however, further empirical studies are necessary to confirm these findings .

Properties

CAS No.

75507-20-9

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C16H24O5/c1-2-4-15(5-3-1)12-20-14-16-13-19-9-8-17-6-7-18-10-11-21-16/h1-5,16H,6-14H2

InChI Key

WLXQYTSYQCYAMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)COCC2=CC=CC=C2

Origin of Product

United States

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